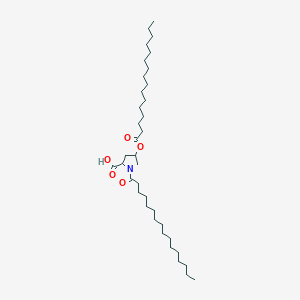![molecular formula C15H12N4O B14113335 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a benzylidenehydrazinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one typically involves the condensation of quinoxalin-2-one with benzylidenehydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. For example, the reaction can be performed in methanol at room temperature with a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the benzylidenehydrazinyl group to a hydrazine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the formation of reactive intermediates that can disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2Z)-2-benzylidenehydrazinyl]-1H-benzimidazole
- 3-[(2Z)-2-benzylidenehydrazinyl]-1H-indole
- 3-[(2Z)-2-benzylidenehydrazinyl]-1H-pyrrole
Uniqueness
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one is unique due to its quinoxaline core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Propiedades
Fórmula molecular |
C15H12N4O |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10- |
Clave InChI |
BJJPBBSWHJSMDG-YBEGLDIGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)


![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14113330.png)
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14113346.png)
